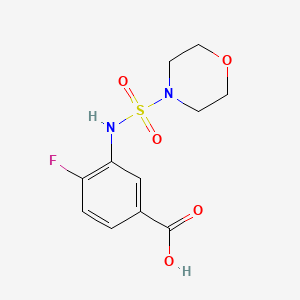![molecular formula C9H13N3O3S B7575276 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of these diseases.
Another area of research has focused on the use of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid as an anti-inflammatory agent. 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. This suggests that 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid is not fully understood, but it is thought to involve the modulation of protein-protein interactions. 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to bind to the surface of amyloid-beta and alpha-synuclein, preventing them from aggregating into toxic oligomers. Additionally, 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-aggregation and anti-inflammatory properties, 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to enhance the activity of the enzyme glycine decarboxylase, which is involved in the metabolism of glycine. This suggests that 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid may have potential applications in the treatment of glycine-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid in lab experiments is its relatively simple synthesis method. Additionally, 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to be stable under a range of conditions, making it a useful tool for studying protein-protein interactions and the mechanisms of neurodegenerative diseases.
One limitation of using 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid in lab experiments is its potential toxicity. While 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid. One area of research could focus on the development of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.
Another area of research could focus on the use of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid in combination with other drugs or therapies for the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid and to determine its potential applications in other areas of medicine.
Synthesemethoden
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid can be synthesized using a variety of methods, including the reaction of 4-methylthiadiazole-5-carbonyl chloride with N-(propan-2-yl)glycine in the presence of a base such as triethylamine. Alternatively, 2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid can be synthesized by reacting 2-bromoacetic acid with N-(propan-2-yl)glycine in the presence of a base and a palladium catalyst.
Eigenschaften
IUPAC Name |
2-[(4-methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-5(2)12(4-7(13)14)9(15)8-6(3)10-11-16-8/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRWAGXOYMPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)



![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)

![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)